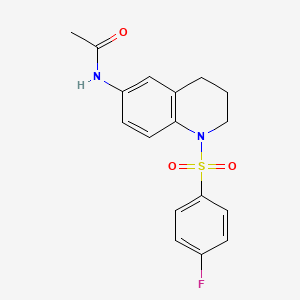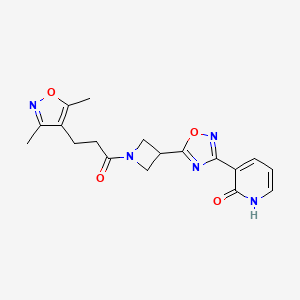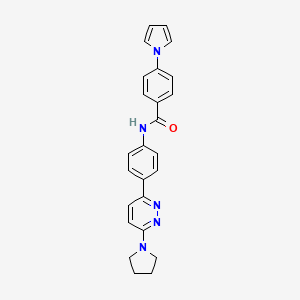
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about contains a pyridine-3,5-dicarbonitrile moiety . This moiety has gained significant attention in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) .
Molecular Structure Analysis
The structure of your compound likely involves efficient intramolecular charge transfer (ICT) from the donor to the acceptor .Physical and Chemical Properties Analysis
Similar compounds have been found to have good hole-blocking and electron-injecting properties due to their high ionization potentials . They also demonstrate promising potential for use in organic electronic devices, such as OLEDs .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyridine derivatives have been synthesized and evaluated for their antibacterial activity. A study describes the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against bacterial strains, highlighting the potential of such compounds in developing new antimicrobial drugs (Rostamizadeh et al., 2013). Another investigation demonstrated that pyridine derivatives exhibit toxicity to E. coli strains, underscoring their promise as antimicrobial agents (Koszelewski et al., 2021).
Anticancer Activity
Research on pyridine scaffolds includes the exploration of their anticancer properties. One study synthesized new pyridine derivatives from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and evaluated them for both antibacterial and antitumor activities, indicating the potential application of such compounds in cancer research (Elewa et al., 2021).
Corrosion Inhibition
Another significant application of pyridine derivatives is in the field of corrosion inhibition. A study investigated the corrosion protection efficiency of pyridine derivatives for mild steel in acidic environments, showing their effectiveness in preventing metal corrosion (Sudheer & Quraishi, 2014).
Multicomponent Reactions and Synthesis
Pyridine derivatives are also important in synthetic chemistry for their role in multicomponent reactions. They have been synthesized through one-pot reactions and evaluated for their potential as corrosion inhibitors, highlighting their utility in developing novel chemical entities with diverse applications (Mahmoud & El-Sewedy, 2018).
Mecanismo De Acción
Target of Action
Similar compounds, such as thieno[2,3-b]pyridine derivatives, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
It is synthesized through a condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.
Biochemical Pathways
Given the reported biological activities of similar compounds , it can be inferred that this compound might affect various biochemical pathways related to the aforementioned activities.
Result of Action
Given the reported biological activities of similar compounds , it can be inferred that this compound might have various effects at the molecular and cellular levels.
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-(4-phenylmethoxyphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h2-11H,1,12,15H2,(H2,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSZDFCQKNZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
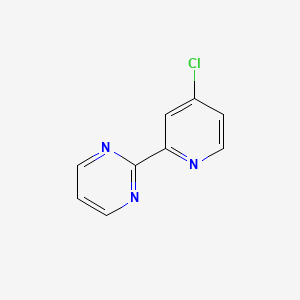
![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)
![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)
![Ethyl 5-acetyl-4-methyl-2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2983193.png)
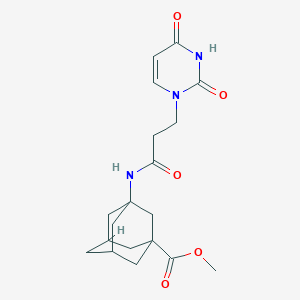
![3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983196.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)

